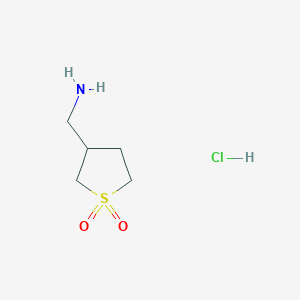
4-((5-Bromopyrimidin-2-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Bromopyrimidin-2-yl)oxy)aniline is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 g/mol . This compound is known for its unique structure, which includes a bromopyrimidine moiety linked to an aniline group through an oxygen atom. It has been extensively studied for its biological properties and applications in scientific experiments.
Preparation Methods
The synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)aniline typically involves the reaction of 5-bromopyrimidine with 4-hydroxyaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-hydroxyaniline displaces the bromine atom on the pyrimidine ring, forming the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-((5-Bromopyrimidin-2-yl)oxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aniline group can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include bases like potassium carbonate, catalysts such as palladium, and solvents like DMF and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((5-Bromopyrimidin-2-yl)oxy)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((5-Bromopyrimidin-2-yl)oxy)aniline involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to various biological effects. The aniline group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
4-((5-Bromopyrimidin-2-yl)oxy)aniline can be compared with other similar compounds, such as:
4-((5-Chloropyrimidin-2-yl)oxy)aniline: Similar structure but with a chlorine atom instead of bromine.
4-((5-Fluoropyrimidin-2-yl)oxy)aniline: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
4-((5-Iodopyrimidin-2-yl)oxy)aniline:
The uniqueness of this compound lies in its specific reactivity and the balance of electronic effects provided by the bromine atom, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWKWSKOAISTNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470179 |
Source


|
| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76660-37-2 |
Source


|
| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(chloromethyl)sulfanyl]-2-methylpropane](/img/structure/B1279504.png)
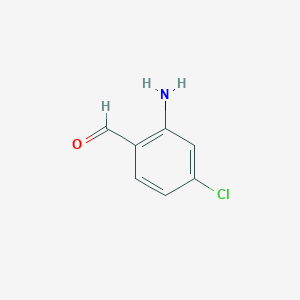
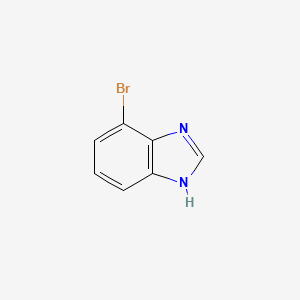
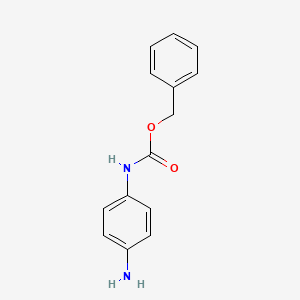
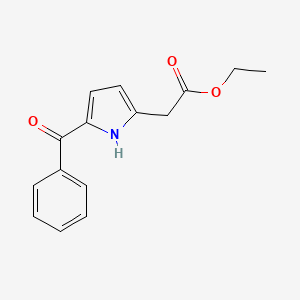
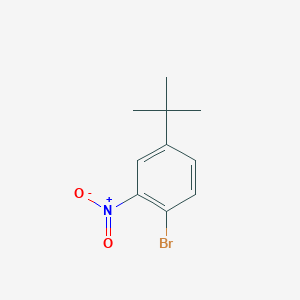
![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)
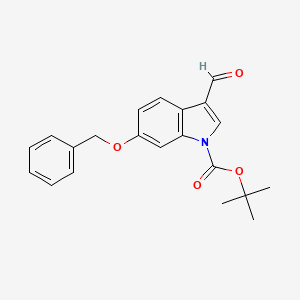
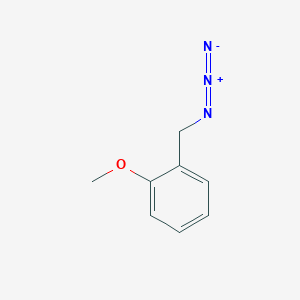
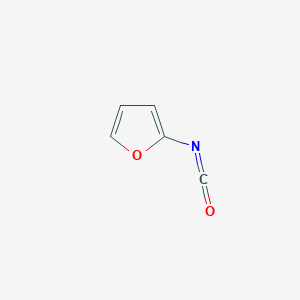
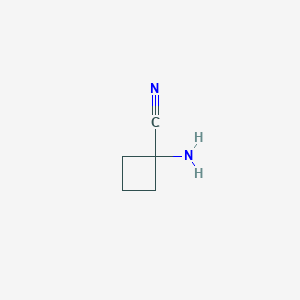
![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)
